tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate: is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol . It is an organic compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methoxymethyl)thiophen-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of certain enzymes that interact with carbamate esters .
Medicine: It may be used in the development of new drugs targeting diseases such as cancer or neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways, depending on the target enzyme or receptor .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester used in similar applications but with different reactivity and properties.
tert-Butyl N-(4-methylpiperidin-4-yl)carbamate: Another carbamate compound with a different substituent, leading to variations in its chemical behavior and applications.
Uniqueness: tert-Butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate is unique due to the presence of the methoxymethyl and thiophen-2-yl groups, which impart distinct reactivity and properties. These functional groups allow for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)15-10(13)12-9-5-8(6-14-4)7-16-9/h5,7H,6H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKLFPBXDOGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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